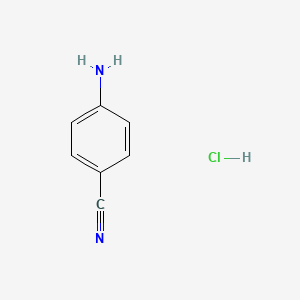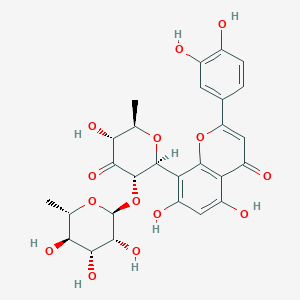
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin is an organic compound with the molecular formula C27H28O14 and a molecular weight of 576.507 g/mol . It is a flavonoid derivative, specifically a luteolin glycoside, which is commonly found in various plants. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin typically involves the glycosylation of luteolin with a rhamnose donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure high yield and purity .
化学反应分析
Types of Reactions
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of luteolin.
Reduction: Reduced forms of luteolin glycosides.
Substitution: Substituted luteolin derivatives with different sugar units or functional groups.
科学研究应用
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting key inflammatory signaling pathways such as NF-κB and JAK-STAT, leading to reduced expression of pro-inflammatory mediators like TNF-α and IL-6.
Anticancer Activity: Inducing apoptosis in cancer cells by modulating pathways such as p53 and caspase activation
相似化合物的比较
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can be compared with other similar compounds, such as:
Luteolin: The aglycone form of the compound, which lacks the rhamnose moiety.
Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a different glycosylation pattern but similar biological activities.
The uniqueness of this compound lies in its specific glycosylation, which may enhance its solubility, stability, and bioavailability compared to its aglycone form .
属性
分子式 |
C27H28O14 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3S,5R,6R)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H28O14/c1-8-20(34)22(36)26(41-27-23(37)21(35)19(33)9(2)39-27)25(38-8)18-14(31)6-13(30)17-15(32)7-16(40-24(17)18)10-3-4-11(28)12(29)5-10/h3-9,19-21,23,25-31,33-35,37H,1-2H3/t8-,9+,19+,20-,21-,23-,25+,26-,27+/m1/s1 |
InChI 键 |
NILIUZQXMFPKPV-DVMLBOTRSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


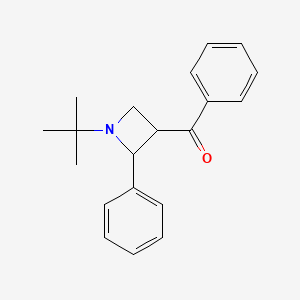
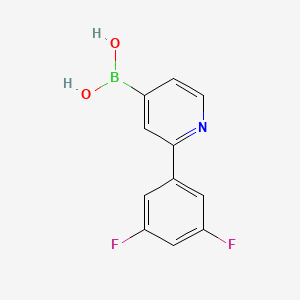

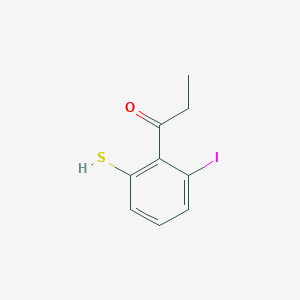
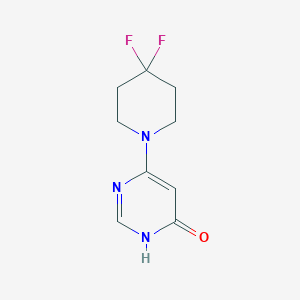
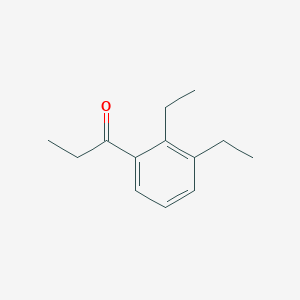
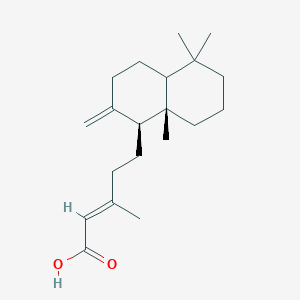
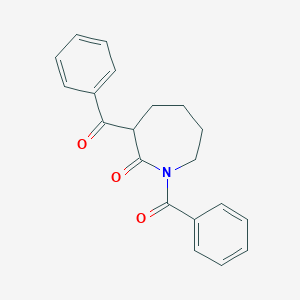

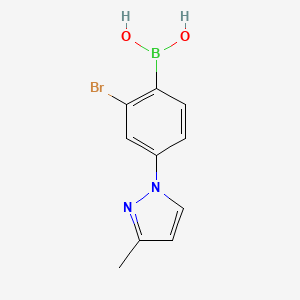
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
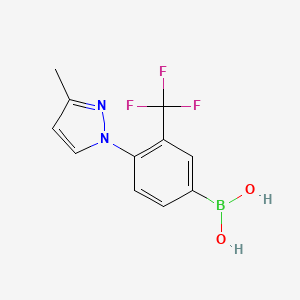
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
